molecular formula C20H19ClN4O3S B2839696 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide CAS No. 1234978-10-9

2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Cat. No. B2839696
CAS RN: 1234978-10-9
M. Wt: 430.91
InChI Key: ZRMBCYHQQSZGIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is an organic molecule with several functional groups, including an imidazole ring, a thioether group, and an amide group. The presence of both chlorophenyl and nitrophenyl groups suggests that it might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound is likely quite complex due to the presence of several different functional groups. The imidazole ring, for example, is a five-membered ring with two nitrogen atoms, which can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would all be influenced by the presence and arrangement of its functional groups .

Scientific Research Applications

Anticonvulsant Activity

The compound's structure is related to imidazole derivatives that have been synthesized and tested for their anticonvulsant activity. For instance, omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives with various substituents have shown activity against seizures induced by maximal electroshock (MES). The most active compounds in this series include derivatives with chloro and nitro substituents on the N-phenyl ring, indicating the importance of these functional groups in enhancing anticonvulsant activity (Aktürk et al., 2002).

Antimicrobial Activity

Imidazole-2-thione derivatives have been explored for their antimicrobial properties. A specific synthesis route led to various 2-substituted imidazole derivatives, which were evaluated for antibacterial and antifungal activities against a range of pathogens. These studies highlight the potential of such compounds, including those with chloro and nitro phenyl substituents, in developing new antimicrobial agents (Salman et al., 2015).

Electrochemical and Optical Properties

The electrochemical copolymerization of a monomer similar in structure to the compound , specifically with nitrophenyl and chlorophenyl substituents, with 3,4-ethylenedioxythiophene (EDOT), has been studied. These polymers exhibit lower oxidation potentials, lower band gaps, and higher optical contrasts, indicating their potential in electrochemical applications and materials science (Soylemez et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, for example, future research might focus on testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

2-[1-(3-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S/c1-13(2)23-19(26)12-29-20-22-11-18(14-5-3-8-17(9-14)25(27)28)24(20)16-7-4-6-15(21)10-16/h3-11,13H,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMBCYHQQSZGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.